molecular formula C17H14F3NO3 B2484626 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate CAS No. 1524716-78-6

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate

Cat. No.: B2484626
CAS No.: 1524716-78-6
M. Wt: 337.298
InChI Key: HXXZMHZKWAHUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Scientific Research Applications

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The precise mechanism of action for 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate remains an area of ongoing research. It may interact with cellular targets, affecting biological processes or pathways .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Future Directions

  • Toxicology : Assess its safety profile in-depth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate typically involves the reaction of 2-(trifluoromethyl)benzylamine with ethyl benzoate under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-((3-(trifluoromethyl)benzyl)amino)ethyl benzoate
  • 2-Oxo-2-((4-(trifluoromethyl)benzyl)amino)ethyl benzoate
  • 2-Oxo-2-((2-(difluoromethyl)benzyl)amino)ethyl benzoate

Uniqueness

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its analogs .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c18-17(19,20)14-9-5-4-8-13(14)10-21-15(22)11-24-16(23)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXZMHZKWAHUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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